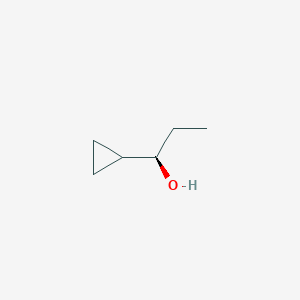

(1R)-1-Cyclopropylpropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(1R)-1-cyclopropylpropan-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3/t6-/m1/s1 |

InChI Key |

ZVTCOQDWIJYYSQ-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@H](C1CC1)O |

Canonical SMILES |

CCC(C1CC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 Cyclopropylpropan 1 Ol

Enantioselective Reductions of Prochiral Ketones to Access (1R)-1-Cyclopropylpropan-1-ol

The most direct route to this compound involves the enantioselective reduction of the corresponding prochiral ketone, cyclopropyl (B3062369) propyl ketone. This transformation can be accomplished with high efficiency and stereoselectivity using several catalytic systems.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from ketones. nih.gov This process typically involves the use of transition metal catalysts, such as ruthenium (Ru) or iridium (Ir), complexed with chiral ligands. nih.govajchem-b.com For the reduction of cyclopropyl propyl ketone, catalysts like RuCl2(diphosphine)(diamine) have demonstrated broad applicability for various ketone substrates, including those with cyclopropyl groups. osti.gov

The mechanism of these hydrogenations often involves a concerted, six-membered transition state where the catalyst activates both the molecular hydrogen and the ketone substrate. nih.gov The choice of the chiral ligand, which frequently includes diphosphines (e.g., BINAP derivatives) and diamines (e.g., DPEN derivatives), is crucial for creating a chiral environment that directs the hydrogen addition to one of the two enantiofaces of the carbonyl group with high selectivity. nih.govajchem-b.com Advances in this field have led to the development of highly active catalysts that can operate under mild conditions with low catalyst loadings, making the process suitable for large-scale synthesis. nih.govresearchgate.net

Table 1: Representative Catalysts in Asymmetric Hydrogenation of Ketones

| Catalyst System | Metal | Typical Chiral Ligand(s) | Key Features | Reference |

|---|---|---|---|---|

| Ru-Diphosphine/Diamine | Ruthenium (Ru) | (S)-Xyl-SDP, (R,R)-DPEN | High activity and enantioselectivity for a wide range of ketones. | researchgate.net |

| η6-Arene/TsDPEN-Ru | Ruthenium (Ru) | (S,S)-TsDPEN, p-Cymene | Effective under slightly acidic conditions; excellent for α-functionalized ketones. | nih.gov |

| MsDPEN-CpIr | Iridium (Ir) | MsDPEN, Cp | High efficiency for aromatic and heterocyclic ketones. | nih.gov |

| Ir-SpiroPAP | Iridium (Ir) | (R)-SpiroPAP | Effective for asymmetric hydrogenation of racemic α-substituted lactones to yield chiral diols. | ajchem-b.com |

The enantioselective reduction of ketones using chiral borane (B79455) reagents is a well-established and reliable method. wikipedia.org The most prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine as a catalyst with borane as the stoichiometric reducing agent. organic-chemistry.org The catalyst, typically derived from a chiral amino alcohol like diphenylprolinol, coordinates with both the borane and the ketone's carbonyl group. organic-chemistry.orgnih.gov This coordination forms a rigid, organized transition state that facilitates the selective transfer of a hydride to one face of the ketone, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). organic-chemistry.org

This method is highly effective for a wide array of ketones. organic-chemistry.org Other related approaches include the use of chiral N-heterocyclic carbene-borane complexes and stable, crystalline spiroaminoborate esters, which can also catalyze the reduction of ketones with good to excellent enantioselectivity. nih.govrsc.org The Midland Alpine borane reduction, using a chiral organoborane derived from α-pinene, represents another strategy, particularly for ketones where one substituent has low steric hindrance. wikipedia.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net Ketoreductases (KREDs), a class of NAD(P)H-dependent enzymes, are particularly effective for the asymmetric reduction of prochiral ketones. researchgate.netnih.gov Historically, whole-cell systems like Baker's yeast were common, but the modern approach favors the use of isolated and often engineered KREDs, which avoids issues with substrate toxicity and inconsistent enzyme activity. nih.govacs.orgacs.org

These enzymes exhibit a broad substrate range and can achieve exceptionally high enantio- and regioselectivity, frequently surpassing chemical catalysts. nih.govacs.org The process requires a cofactor regeneration system to be cost-effective. A common strategy is the substrate-coupled approach, where a sacrificial alcohol like isopropanol (B130326) is used to regenerate the NADPH cofactor. researchgate.net The increasing availability of diverse KREDs through genomic and protein engineering efforts has made biocatalysis a preferred method for many ketone reductions in the pharmaceutical industry. acs.orgnih.gov

Table 2: Comparison of Reduction Methodologies for Prochiral Ketones

| Methodology | Catalyst/Reagent Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru or Ir complexes with chiral ligands | H2 gas (often under pressure), various solvents | High atom economy, high turnover numbers, wide substrate scope. | nih.gov |

| Chiral Borane Reduction (CBS) | Chiral oxazaborolidine catalyst, borane | Aprotic solvents (e.g., THF), often at low temperatures | High enantioselectivity, predictable stereochemistry, reliable. | organic-chemistry.orgorganic-chemistry.org |

| Biocatalytic Reduction | Isolated Ketoreductases (KREDs) | Aqueous buffer, mild pH and temperature, cofactor regeneration | Extremely high selectivity, environmentally benign, operates under mild conditions. | nih.govacs.orgacs.org |

Chiral Resolution Techniques for Racemic 1-Cyclopropylpropan-1-ol (B185106)

Resolution of racemic mixtures remains a cornerstone for accessing enantiopure compounds. For 1-cyclopropylpropan-1-ol, several techniques have proven effective.

Biocatalysis, particularly enzymatic kinetic resolution, offers a highly selective and environmentally benign approach to separate enantiomers. Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation. In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted alcohol.

For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have demonstrated high efficiency in the kinetic resolution of similar secondary alcohols. The enzyme selectively catalyzes the acetylation of one enantiomer, typically the (R)-enantiomer in many cases, leaving the (S)-enantiomer unreacted. This allows for the separation of the resulting ester from the unreacted alcohol, both in high enantiomeric excess. While specific data for 1-cyclopropylpropan-1-ol is not extensively detailed in the provided results, the principles of enzymatic resolution are well-established for analogous structures. semanticscholar.org The success of this strategy relies on the enzyme's ability to differentiate between the two enantiomers, leading to a high enantiomeric excess (ee) of both the product and the remaining substrate at around 50% conversion.

Table 1: Representative Enzymatic Kinetic Resolution This table is illustrative and based on general principles of enzymatic resolution of secondary alcohols.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product ee (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | 30 | ~50 | >98 |

A traditional yet reliable method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

For the resolution of 1-cyclopropylpropan-1-ol, a suitable chiral acid, such as tartaric acid derivatives or mandelic acid, would be used. libretexts.org The resulting diastereomeric esters can then be separated. Following separation, hydrolysis of the individual diastereomers yields the enantiomerically pure (1R)- and (1S)-1-cyclopropylpropan-1-ol. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation of enantiomers. csfarmacie.czresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for resolving a variety of chiral compounds, including alcohols. chromatographyonline.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. chromatographyonline.com For the separation of (1R)- and (1S)-1-cyclopropylpropan-1-ol, a screening of different chiral columns and mobile phase compositions would be necessary to achieve optimal resolution. researchgate.netchromatographyonline.com This method is particularly advantageous for obtaining high-purity enantiomers and for analytical determination of enantiomeric excess. csfarmacie.czoapi.int

Deracemization and Dynamic Kinetic Resolution Strategies for Enantiopure this compound

Deracemization and dynamic kinetic resolution (DKR) are advanced strategies that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. thieme-connect.de

DKR combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by coupling an enzymatic resolution with a metal-based racemization catalyst. For a secondary alcohol like 1-cyclopropylpropan-1-ol, a DKR process could involve the enzymatic acylation of the (R)-enantiomer while the remaining (S)-enantiomer is continuously racemized back to the racemic mixture, allowing for a theoretical yield of up to 100% of the desired (R)-acylated product.

Cascade Reactions and Multicomponent Approaches Yielding Chiral Cyclopropyl Alcohols

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like chiral cyclopropyl alcohols in a single operation, thereby increasing atom economy and reducing waste. wikipedia.org These reactions involve two or more consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org

Organocatalytic cascade Michael-alkylation reactions have been developed for the synthesis of chiral cyclopropanes with high enantioselectivity. acs.org Similarly, multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, provide a powerful tool for generating molecular complexity. researchgate.net One-pot methods combining asymmetric addition to α,β-unsaturated aldehydes followed by in-situ cyclopropanation can yield enantio- and diastereomerically enriched cyclopropyl alcohols. acs.org While direct synthesis of this compound via these methods is not explicitly detailed in the provided search results, the principles demonstrated in the synthesis of other chiral cyclopropyl alcohols suggest their potential applicability. acs.orgacs.org

Principles of Green Chemistry and Sustainable Synthesis in the Preparation of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound. The focus is on developing more sustainable processes by minimizing waste, using less hazardous substances, and improving energy efficiency. academie-sciences.fr

Key aspects of green chemistry applicable to the synthesis of this compound include:

Biocatalysis : As discussed in the enzymatic kinetic resolution section, the use of enzymes operates under mild conditions (ambient temperature and pressure) in aqueous media, reducing the need for harsh reagents and organic solvents. semanticscholar.org

Catalysis : The use of catalytic amounts of reagents, such as in asymmetric synthesis or DKR, is preferred over stoichiometric reagents to minimize waste. mdpi.com

Atom Economy : Designing synthetic routes, like cascade and multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product. wikipedia.orgrsc.org

Use of Safer Solvents : Exploring the use of greener solvents, such as water or supercritical fluids, or even solvent-free conditions, to reduce the environmental impact of organic solvents. rsc.org

Renewable Feedstocks : While not directly addressed in the search results for this specific compound, a long-term green chemistry goal is the use of renewable starting materials.

By embracing these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Stereochemical Transformations of 1r 1 Cyclopropylpropan 1 Ol

Stereospecific Functionalization Reactions of the Hydroxyl Group

The hydroxyl group serves as a key handle for a variety of functionalization reactions, often proceeding with high stereochemical control, which is crucial for the synthesis of complex chiral molecules.

The hydroxyl group of (1R)-1-cyclopropylpropan-1-ol can be readily converted into esters and ethers. These reactions are fundamental for protecting the alcohol during subsequent synthetic steps and for introducing functionalities that can be used for further derivatization. For instance, esterification can be achieved using carboxylic acids or their derivatives, often with the aid of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org Similarly, ether formation, for example, the synthesis of a tert-butyldimethylsilyl (TBS) ether, provides a robust protecting group that can be selectively removed under specific conditions. The stereocenter at C1 generally remains unaffected during these transformations, preserving the enantiopurity of the molecule.

Oxidation of the secondary alcohol in this compound affords the corresponding chiral ketone, 1-cyclopropylpropan-1-one. This transformation can be accomplished using a variety of oxidizing agents. The resulting chiral cyclopropyl (B3062369) ketones are valuable intermediates in organic synthesis. acs.org They can undergo stereoselective derivatization, for example, in photocatalytic [3+2] cycloaddition reactions to construct densely substituted cyclopentane (B165970) structures. nih.gov The stereochemistry of these subsequent reactions is often influenced by the existing chiral center, allowing for the synthesis of complex molecules with high levels of stereocontrol. nih.gov

The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, through sulfonylation reactions. These reactions typically proceed with retention of configuration at the stereocenter. The resulting sulfonate esters are then susceptible to nucleophilic substitution. For instance, reaction with a halide source can lead to the corresponding alkyl halide. These substitution reactions often proceed with inversion of configuration (S_N2 mechanism), providing a reliable method for inverting the stereocenter at C1 if required. For example, treatment of a similar alcohol with triphenylphosphine (B44618) and tetrabromomethane can yield the corresponding bromide. uni-hannover.de

Reactions Involving the Cyclopropyl Moiety

The three-membered ring of this compound is strained and can participate in a variety of ring-opening and cycloaddition reactions, often leading to the formation of more complex carbocyclic and heterocyclic systems.

The cyclopropane (B1198618) ring in cyclopropylcarbinyl systems like this compound can undergo ring-opening reactions, particularly when a carbocation is formed at the adjacent carbon. researchgate.net This process, known as the cyclopropylcarbinyl rearrangement, can lead to homoallylic systems. nih.gov Mechanistic studies, sometimes employing radical "clocks," have been used to investigate the intermediates in these transformations. acs.orgnih.gov For example, the rearrangement can proceed through a cyclopropylcarbinyl cation, which can be trapped by nucleophiles. nih.gov The regioselectivity of the ring opening is influenced by substituents on the cyclopropane ring. ucl.ac.uk Organozinc reagents have also been shown to promote the regioselective ring opening of cyclopropanols. arkat-usa.org

While this compound itself may not be the direct substrate for cycloadditions, its derivatives, particularly the corresponding ketone, are excellent partners in such reactions. Aryl cyclopropyl ketones, for instance, can participate in asymmetric [3+2] photocycloaddition reactions. nih.gov Furthermore, substituted cyclopropanes can undergo [4+3] cycloaddition reactions with dienes like 1,3-diphenylisobenzofuran, leading to the formation of seven-membered rings. colab.ws These cycloaddition reactions provide powerful methods for constructing complex cyclic systems from cyclopropane-containing precursors. beilstein-journals.org

Stereoselective Derivatization at the Chiral Alpha-Carbon Center

The chiral center at the carbinol carbon of this compound allows for derivatization reactions that can either retain or invert the original stereochemistry. These transformations are crucial for the synthesis of more complex chiral molecules.

One of the most effective methods for achieving inversion of stereochemistry at the alpha-carbon is the Mitsunobu reaction . Current time information in Bangalore, IN.researchgate.net This reaction allows for the conversion of the alcohol into a variety of other functional groups, including esters, ethers, and azides, by employing triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nucleophile. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in a classical SN2 fashion, resulting in a complete inversion of the stereocenter. For example, reacting this compound with benzoic acid under Mitsunobu conditions would yield the corresponding (1S)-ester.

Similarly, the synthesis of chiral azides from alcohols can be accomplished with inversion of configuration. nih.gov Treatment of this compound with a source of azide, such as sodium azide, under conditions that promote SN2 displacement of an activated hydroxyl group (e.g., a tosylate or via a Mitsunobu protocol), would be expected to produce (1S)-1-azido-1-cyclopropylpropane. rsc.orgtpu.ruorgsyn.orgnih.gov

Etherification and esterification reactions that proceed through an SN2 mechanism will also result in the inversion of the stereocenter. organic-chemistry.orgresearchgate.net The stereochemical outcome is highly dependent on the reaction mechanism. Conditions that favor a direct SN2 attack on the activated alcohol will lead to inversion, whereas reactions proceeding through a carbocation intermediate might lead to racemization or a mixture of products.

Below is a table illustrating the expected products from the stereoselective derivatization of this compound via SN2-type reactions.

| Reactant | Reagents | Expected Product | Stereochemical Outcome | Citation |

|---|---|---|---|---|

| This compound | Benzoic Acid, PPh₃, DEAD | (1S)-1-Cyclopropylpropyl benzoate | Inversion | Current time information in Bangalore, IN.researchgate.net |

| This compound | HN₃, PPh₃, DIAD | (1S)-1-Azido-1-cyclopropylpropane | Inversion | nih.gov |

| This compound | 1. TsCl, Pyridine 2. NaOMe | (1S)-1-Cyclopropyl-1-methoxypropane | Inversion | organic-chemistry.org |

Rearrangement Reactions and Fragmentations Involving the this compound Scaffold

The presence of the cyclopropane ring adjacent to the carbinol center makes the this compound scaffold susceptible to a variety of rearrangement and fragmentation reactions, particularly those involving carbocationic intermediates. Activation of the hydroxyl group, for instance by protonation with a strong acid or by converting it into a good leaving group like a tosylate or mesylate, can lead to the formation of a secondary cyclopropylcarbinyl cation. beilstein-journals.orgwhiterose.ac.uk

This cyclopropylcarbinyl cation is a non-classical carbocation that is stabilized by the delocalization of the positive charge into the strained cyclopropane ring. rsc.org This delocalization results in an equilibrium between the cyclopropylcarbinyl cation, a cyclobutyl cation, and a homoallylic cation. rsc.orgstackexchange.com Consequently, reactions proceeding through this intermediate can yield a mixture of products arising from nucleophilic attack on these different cationic species.

Ring Expansion: The rearrangement of the cyclopropylcarbinyl cation to a more stable cyclobutyl cation is a common pathway. stackexchange.com Solvolysis of tosylates or mesylates derived from cyclopropyl carbinols often leads to the formation of cyclobutanol (B46151) derivatives. beilstein-journals.org For this compound, activation and subsequent rearrangement could lead to the formation of 1-ethylcyclobutanol.

Ring-Opening Fragmentation: The cyclopropylcarbinyl cation can also undergo ring-opening to form a homoallylic carbocation. ucl.ac.ukwiley.com This process involves the cleavage of one of the cyclopropane C-C bonds. Subsequent reaction with a nucleophile, or elimination of a proton, leads to the formation of open-chain products. For instance, acid-catalyzed rearrangement of this compound could yield isomeric hexenols. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. ucl.ac.uk

The specific products and their ratios are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the leaving group and any nucleophiles present. beilstein-journals.orgresearchgate.net

The following table summarizes potential rearrangement and fragmentation products originating from this compound under conditions that generate a cyclopropylcarbinyl cation.

| Starting Material Derivative | Reaction Conditions | Intermediate | Potential Product(s) | Reaction Type | Citation |

|---|---|---|---|---|---|

| (1R)-1-Cyclopropylpropyl tosylate | Solvolysis (e.g., in acetic acid) | Cyclopropylcarbinyl cation | 1-Ethylcyclobutyl acetate | Ring Expansion | beilstein-journals.orgnih.gov |

| This compound | Strong acid (e.g., H₂SO₄) | Cyclopropylcarbinyl cation | Hex-1-en-3-ol / Hex-2-en-3-ol | Ring-Opening Fragmentation | ucl.ac.ukwiley.com |

| (1R)-1-Cyclopropylpropyl mesylate | Solvolysis (e.g., in aqueous TFE) | Cyclopropylcarbinyl cation | Mixture of 1-cyclopropylpropan-1-ol (B185106), 1-ethylcyclobutanol, and hexenols | Rearrangement/Fragmentation | beilstein-journals.orgwhiterose.ac.uk |

Strategic Applications of 1r 1 Cyclopropylpropan 1 Ol in Complex Molecule Synthesis

Utilization as a Chiral Auxiliary in Enantioselective Methodologies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed, having transferred its chirality to the substrate. Chiral alcohols like (1R)-1-Cyclopropylpropan-1-ol are prime candidates for development into such auxiliaries. The general strategy involves esterifying the chiral alcohol with a prochiral carboxylic acid or a related substrate. The resulting chiral ester can then direct stereoselective reactions, such as alkylations or conjugate additions, at a position alpha to the carbonyl group. The steric bulk of the cyclopropyl (B3062369) and ethyl groups, positioned at a defined stereocenter, can effectively shield one face of the enolate, allowing reagents to approach only from the less hindered face.

While this compound fits the structural requirements for a chiral auxiliary, its application in this specific role is not extensively documented in dedicated studies. However, the principles of asymmetric synthesis support its potential utility. The synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes, for example, has been achieved through a sequence involving aldol (B89426) addition to a chiral auxiliary, a substrate-directed cyclopropanation, and subsequent removal of the auxiliary. nih.gov This highlights the viability of using chiral scaffolds to direct the formation of complex cyclopropyl structures. The development of new chiral auxiliaries is a continuous effort in organic synthesis, and the commercial availability of enantiopure this compound makes it an accessible candidate for such future applications.

Role in the Asymmetric Synthesis of Natural Products and Architecturally Complex Molecules

The enantiopure nature of this compound makes it a powerful tool for the asymmetric synthesis of molecules where the introduction of a chiral cyclopropyl-containing fragment is desired. Chiral cyclopropanes are integral components of numerous natural products and complex molecular architectures, valued for their unique conformational and electronic properties. nih.gov

The cyclopropane ring is a key pharmacophore found in a wide array of pharmaceuticals and bioactive natural products. nih.gov Its presence can enhance potency, improve metabolic stability, and confer a specific three-dimensional structure for optimal target binding. Chemoenzymatic strategies have been developed to generate diverse libraries of chiral cyclopropane-containing scaffolds, underscoring the demand for these building blocks in drug discovery. nih.gov

This compound serves as a direct precursor to the (1R)-1-cyclopropyl-1-hydroxypropyl scaffold. This moiety can be incorporated into larger molecules, with the alcohol functional group providing a handle for further synthetic transformations such as oxidation, etherification, or substitution, all while preserving the stereochemical integrity of the chiral center. The development of methods for the stereoselective synthesis of functionalized cyclopropanes is crucial for accessing core motifs found in drugs and natural products. nih.gov

The synthesis of macrocycles and heterocyclic compounds often relies on the strategic assembly of smaller, functionalized building blocks. core.ac.uknih.gov this compound can be elaborated into intermediates suitable for incorporation into these complex structures.

For macrocyclization, the alcohol can be transformed into a component of a linear precursor designed for a ring-closing reaction. For instance, the alcohol could be oxidized to a ketone and further manipulated, or the alkyl chain could be extended and functionalized with a terminal group (e.g., a carboxylic acid or an amine) suitable for macrolactonization or macrolactamization, respectively. nih.gov

In heterocyclic synthesis, cyclopropanes can act as precursors that undergo ring-opening or ring-expansion reactions to form larger heterocyclic systems. rsc.org The alcohol functionality in this compound provides a convenient point for attaching the molecule to another fragment before a planned cyclization. For example, conversion of the alcohol to an amine would yield a chiral cyclopropyl-propanamine, a valuable precursor for the synthesis of nitrogen-containing heterocycles.

Development of Chiral Ligands and Organocatalysts Derived from this compound

Chiral ligands and organocatalysts are fundamental to modern asymmetric catalysis. The efficacy of these molecules often depends on a rigid and well-defined three-dimensional structure. The cyclopropane ring is an excellent backbone for ligand design due to its conformational rigidity.

A novel class of chiral phosphanyl-oxazoline (PHOX) ligands incorporating a rigid cyclopropyl backbone has been synthesized and successfully applied in the intermolecular asymmetric Heck reaction. beilstein-journals.org Although these specific ligands were synthesized from a different cyclopropyl starting material, the study demonstrates the principle and value of using a chiral cyclopropane scaffold to create a highly selective catalytic system.

This compound is a suitable starting material for analogous ligand systems. The synthetic pathway could involve:

Conversion of the alcohol to an amine: This transformation (e.g., via a Mitsunobu reaction or a reductive amination of the corresponding ketone) would produce a chiral amine.

Synthesis of an oxazoline (B21484) ring: The resulting chiral amino alcohol could be condensed with a nitrile to form a cyclopropyl-substituted chiral oxazoline, a key component of PHOX and other ligand families.

Introduction of a coordinating atom: Further steps could install a phosphorus, sulfur, or other coordinating group to complete the ligand synthesis. nih.gov

Similarly, the chiral backbone of this compound could be integrated into organocatalysts, such as prolinol derivatives, which are known to be effective in various enantioselective transformations. rsc.org

Application in Medicinal Chemistry Programs as a Chiral Intermediate

One of the most direct and significant applications of this compound is its use as a chiral intermediate in the synthesis of pharmaceutical compounds. Its enantiopure form allows for the direct introduction of a specific stereocenter, avoiding costly and often low-yielding chiral resolution steps later in a synthetic sequence.

Patents have disclosed the use of this compound as a key building block in the synthesis of pyrazolopyrimidine compounds that act as Janus kinase (JAK) inhibitors. chiralen.com In these synthetic routes, the chiral alcohol is typically converted into a derivative that can be coupled with the core heterocyclic structure of the target molecule. For example, the alcohol can be activated (e.g., as a mesylate or tosylate) or converted to an amine, facilitating its attachment to the pyrazolopyrimidine scaffold via nucleophilic substitution. This application underscores the industrial relevance of this compound as a readily available source of chirality for complex drug targets.

| Chiral Intermediate | Synthetic Application | Target Molecule Class | Reference |

|---|---|---|---|

| This compound | Serves as a chiral building block for introducing the (1R)-1-cyclopropylpropyl moiety. | Pyrazolopyrimidine JAK Inhibitor Compounds | chiralen.com |

Contributions to Materials Science through Chiral Polymer Synthesis or Other Functional Materials

The incorporation of chiral units into polymers can lead to materials with unique optical, recognition, and catalytic properties. Chiral alcohols can be used as initiators for ring-opening polymerizations or converted into chiral monomers. For instance, chiral alcohols derived from renewable terpenes have been used to prepare norbornene-type monomers, which were subsequently polymerized to yield high-molecular-weight chiral polymers.

However, a review of the scientific literature does not indicate that this compound has been significantly utilized from a synthetic perspective in the fields of chiral polymer synthesis or functional materials science. While its structure suggests potential as a chiral monomer precursor, its application in this area is not well-documented.

Spectroscopic and Stereochemical Characterization Methods for 1r 1 Cyclopropylpropan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute and Relative Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. For chiral molecules, advanced NMR techniques can differentiate between enantiomers and help determine both absolute and relative stereochemistry. purechemistry.orgresearchgate.net

In a standard achiral solvent, enantiomers like (1R)- and (1S)-1-Cyclopropylpropan-1-ol are indistinguishable by NMR as they have identical spectra. However, the addition of a Chiral Solvating Agent (CSA) to the NMR tube can break this degeneracy. digitellinc.comacs.org CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. digitellinc.comunipi.it These diastereomeric solvates have different chemical environments, leading to separate, distinguishable signals in the NMR spectrum, most commonly the ¹H NMR spectrum. acs.orgunipi.it The integration of these separated signals allows for the direct determination of the enantiomeric ratio.

The effectiveness of a CSA depends on the strength and geometry of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte. digitellinc.com For an alcohol like (1R)-1-Cyclopropylpropan-1-ol, CSAs capable of hydrogen bonding are particularly effective.

| Type of Chiral Solvating Agent | Example Compound | Typical Interactions with Alcohols | Reference |

| Amide-based | 3,5-dinitro-N-[(1R)-1-phenylethyl]benzamide | Hydrogen bonding, π-π stacking | digitellinc.com |

| Crown Ethers | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation, hydrogen bonding | nih.gov |

| Calixarenes | Chiral calix nih.govresorcinarenes | Host-guest inclusion, hydrogen bonding | nih.gov |

| Carbamate derivatives | Isomannide- and isosorbide-based carbamates | Hydrogen bonding, π-π stacking | unipi.it |

Another powerful NMR method for determining absolute configuration is the use of chiral derivatizing agents (CDAs) that exploit anisotropic effects, such as the Mosher's acid method. sci-hub.se In this technique, the chiral alcohol is esterified with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates a mixture of diastereomeric esters. The bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic (shielding/deshielding) effect on the nearby protons of the alcohol moiety. sci-hub.se By analyzing the differences in chemical shifts (Δδ = δS - δR) for the two diastereomeric esters, the absolute configuration of the original alcohol can be assigned. sci-hub.se

While CSAs and CDAs are excellent for determining enantiomeric purity and absolute configuration, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the relative configuration of stereocenters within a molecule. columbia.eduwordpress.com These techniques detect correlations between protons that are close in space, irrespective of through-bond connectivity. libretexts.org

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. wordpress.com A cross-peak in a NOESY or ROESY spectrum indicates that two protons are spatially proximate (typically within 5 Å). columbia.eduwordpress.com For derivatives of this compound that may have additional stereocenters, these experiments are crucial. By identifying which protons are on the same side of a molecule, the relative stereochemistry can be pieced together. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess and Purity Determination

Chiral chromatography is the most widely used method for separating enantiomers and determining their purity, or enantiomeric excess (ee). heraldopenaccess.usvt.edu Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed. The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. csfarmacie.czchromatographyonline.com

For this compound, direct separation can be achieved on a suitable CSP. Alternatively, the alcohol can be derivatized with an achiral reagent to increase volatility for GC analysis or to introduce a chromophore for better detection in HPLC. nih.gov The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram.

| Chromatography Type | Common Chiral Stationary Phase (CSP) for Alcohols | Principle of Separation | Reference |

| GC | Cyclodextrin (B1172386) derivatives (e.g., Chirasil-DEX) | Host-guest inclusion into the chiral cyclodextrin cavity | nih.gov |

| GC | Amino acid derivatives (e.g., Chirasil-Val) | Hydrogen bonding, dipole-dipole interactions | nih.gov |

| HPLC (Normal Phase) | Polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD) | Formation of transient diastereomeric complexes via hydrogen bonding and steric interactions within the chiral polymer grooves | vt.edu |

| HPLC (Reversed Phase) | Pirkle-type phases (e.g., (R,R)-Whelk-O1) | π-π interactions, hydrogen bonding, dipole-dipole interactions | csfarmacie.cz |

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Assignment

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. americanlaboratory.comspringernature.com It provides a complete three-dimensional structure of the molecule as it exists in the crystal lattice. researchgate.net However, this technique requires a well-ordered single crystal of sufficient quality, which can be challenging for liquids or oils like this compound. americanlaboratory.comresearchgate.net

To overcome this limitation, the alcohol is typically derivatized with a reagent that promotes crystallization. The derivative should ideally contain a heavy atom (e.g., bromine, chlorine) to enhance the anomalous dispersion effect, which is the physical phenomenon that allows for the determination of absolute stereochemistry. researchgate.netspectroscopyeurope.com By analyzing the diffraction pattern, particularly the intensities of Bijvoet pairs, and calculating the Flack parameter, the true absolute configuration can be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Stereochemistry Elucidation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com These methods are powerful alternatives to X-ray crystallography for determining absolute configuration, with the significant advantage of being applicable to samples in solution. spectroscopyeurope.comrsc.org

The process involves two key steps:

Experimental Measurement : The VCD (in the infrared region) or ECD (in the UV-visible region) spectrum of the chiral molecule, such as this compound, is recorded experimentally. spectroscopyeurope.com

Theoretical Calculation : The VCD or ECD spectrum for one of the enantiomers (e.g., the R-enantiomer) is calculated from first principles using quantum mechanical methods, typically Density Functional Theory (DFT). americanlaboratory.comunibe.chacs.org

The absolute configuration is then assigned by comparing the experimentally measured spectrum with the theoretically calculated spectrum. americanlaboratory.com If the signs and relative intensities of the bands in the experimental spectrum match the calculated spectrum for the R-enantiomer, then the sample is confirmed to be this compound. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (S) configuration. spectroscopyeurope.com

| Technique | Spectral Region | Principle | Advantages | Reference |

| VCD | Infrared (4000-700 cm⁻¹) | Differential absorption of circularly polarized light during vibrational transitions. | Rich in structural information; applicable to molecules without a UV chromophore. | researchgate.netrsc.orgnih.gov |

| ECD | UV-Visible (200-400 nm) | Differential absorption of circularly polarized light during electronic transitions. | Highly sensitive; requires less sample than VCD. | nih.govmdpi.comresearchgate.net |

Mass Spectrometry (MS) in the Characterization of Stereoisomers and Reaction Intermediates

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org Standard electron ionization mass spectrometry (EI-MS) does not typically differentiate between enantiomers because they have identical masses and fragmentation patterns. However, MS is invaluable in several other contexts for the analysis of this compound.

The mass spectrum of 1-Cyclopropylpropan-1-ol (B185106) is expected to show characteristic fragmentation patterns for secondary alcohols, including α-cleavage and dehydration. libretexts.orgyoutube.com

| Fragmentation Pathway | Description | Expected m/z for C₆H₁₂O (MW=100.16) |

| Molecular Ion [M]⁺• | Ionization of the parent molecule. Often weak for alcohols. | 100 |

| α-Cleavage (loss of ethyl radical) | Cleavage of the C-C bond adjacent to the oxygen, losing •CH₂CH₃. | 71 |

| α-Cleavage (loss of cyclopropyl (B3062369) radical) | Cleavage of the C-C bond adjacent to the oxygen, losing •C₃H₅. | 59 |

| Dehydration [M-H₂O]⁺• | Loss of a water molecule. | 82 |

Furthermore, MS is a critical tool for identifying and characterizing transient reaction intermediates. rsc.orgnih.gov By coupling electrospray ionization (ESI) MS to a reaction mixture, charged intermediates involved in the synthesis or transformation of this compound derivatives can be detected in real-time, providing crucial mechanistic insights. nih.gov When coupled with chiral chromatography (LC-MS), it becomes a highly sensitive method for analyzing the enantiomeric composition of complex mixtures. nih.gov

Computational and Theoretical Investigations of 1r 1 Cyclopropylpropan 1 Ol

Density Functional Theory (DFT) Studies on Conformational Analysis and Stereoselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in studying the conformational preferences and the origins of stereoselectivity in chemical reactions. For molecules containing a cyclopropyl (B3062369) group adjacent to a chiral center, such as (1R)-1-Cyclopropylpropan-1-ol, DFT calculations can elucidate the subtle energetic differences between various spatial arrangements of the atoms, which in turn govern the molecule's reactivity and the stereochemical outcome of its reactions.

In analogous systems, such as other alkenyl cyclopropyl carbinols, DFT studies have been employed to understand the diastereoselectivity of reactions. For instance, in the palladium-catalyzed tandem Heck addition and ring-opening reactions, the hydroxyl group of the cyclopropyl carbinol moiety plays a crucial directing role. DFT calculations have shown that the stereochemical outcome is determined by the relative stability of the transition states, which is influenced by the coordination of the hydroxyl group to the palladium catalyst. This coordination favors specific conformations that lead to the observed high diastereoselectivity.

Conformational analysis of related cyclopropyl carbinol derivatives using DFT has revealed that the orientation of the cyclopropyl group relative to the carbinol moiety is critical. The "bisected" and "perpendicular" conformations are often considered, with the bisected conformation, where the C-H bond of the carbinol carbon eclipses a C-C bond of the cyclopropane (B1198618) ring, often being the more stable arrangement. This preference is attributed to favorable hyperconjugative interactions between the filled orbitals of the cyclopropane ring and the antibonding orbital of the C-O bond. The specific rotational barriers and the preferred dihedral angles for this compound can be predicted with good accuracy using DFT methods, which is essential for understanding its role in stereoselective synthesis.

| Parameter | Description | Relevance to this compound |

| Conformational Energy | The relative energy of different spatial arrangements (conformers) of the molecule. | DFT can predict the most stable conformer, which is likely the most populated and reactive form. |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Key in defining the orientation of the cyclopropyl, propyl, and hydroxyl groups relative to each other. |

| Transition State Energies | The energy of the highest point on the reaction coordinate between reactants and products. | DFT calculations of transition state energies for reactions involving the chiral center can explain and predict stereoselectivity. |

| Hyperconjugative Interactions | The stabilizing interaction that results from the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital. | Explains the conformational preferences of the cyclopropyl group relative to the carbinol center. |

Molecular Dynamics Simulations of Stereoselective Reaction Mechanisms Involving the Compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT is excellent for static structures and transition states, MD simulations provide a dynamic picture of how molecules behave over time, including the entire trajectory of a chemical reaction. This is particularly valuable for understanding the complex interplay of solvent effects, conformational changes, and intermolecular interactions that govern stereoselective reaction mechanisms.

For a chiral alcohol like this compound, MD simulations could be employed to study its interactions with a chiral catalyst or a biological receptor. By simulating the system over time, it is possible to observe the preferred binding modes and the dynamic processes that lead to a stereoselective outcome. For example, in an enzyme-catalyzed reaction, MD simulations can reveal how the substrate docks into the active site and how the enzyme's conformational flexibility contributes to the stabilization of the transition state for one enantiomer over the other.

| Simulation Aspect | Information Gained | Application to this compound |

| Solvent Shell Dynamics | Understanding the structure and dynamics of solvent molecules around the solute. | Can predict how different solvents might influence the stereochemical outcome of reactions by altering the accessibility of the chiral center. |

| Substrate-Catalyst Binding | Simulating the binding process of the molecule to a chiral catalyst or enzyme active site. | Can elucidate the specific interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for stereoselective recognition. |

| Reaction Trajectories | Following the atomic motions along a reaction coordinate. | Can provide a detailed, time-resolved picture of the transition from reactants to products, including the role of conformational changes in achieving stereoselectivity. |

| Free Energy Landscapes | Mapping the potential energy surface of a reaction as a function of one or more reaction coordinates. | Can be used to calculate the relative free energies of activation for the formation of different stereoisomers, thus predicting the stereoselectivity. |

Quantitative Structure-Property Relationship (QSPR) Studies Related to its Synthetic Utility

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These models are highly valuable in predicting the properties of new or untested compounds, thereby guiding their synthesis and application. For this compound, QSPR models can predict various properties relevant to its synthetic utility, such as boiling point, solubility, and chromatographic retention times.

While specific QSPR models for this compound have not been published, general QSPR models for aliphatic alcohols are well-established. nih.gov These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties. The presence of the cyclopropyl group in this compound would significantly influence these descriptors compared to a simple acyclic alcohol. For example, the ring strain of the cyclopropane would affect its electronic properties and bond lengths, which in turn would impact its reactivity and intermolecular interactions.

The synthetic utility of a chiral alcohol often depends on its ability to be separated from its enantiomer and its solubility in various reaction media. QSPR models can predict these properties. For instance, a QSPR model for enantioselective separation on a chiral stationary phase in chromatography would likely include descriptors that capture the three-dimensional shape and electronic distribution of the molecule, as these are key to chiral recognition. Similarly, QSPR models for solubility in different solvents would be based on descriptors related to polarity, hydrogen bonding capacity, and molecular size.

| Property | Relevant Molecular Descriptors | Predicted Influence for this compound |

| Boiling Point | Molecular weight, van der Waals surface area, polarity. | Expected to be higher than non-polar analogs due to hydrogen bonding of the hydroxyl group. |

| Aqueous Solubility | LogP (octanol-water partition coefficient), hydrogen bond donors/acceptors, polar surface area. | The hydroxyl group will enhance water solubility, but the hydrocarbon portion (cyclopropyl and propyl groups) will limit it. |

| Chromatographic Retention Time | Polarity, size, shape, and specific interactions with the stationary phase. | The presence of the polar hydroxyl group and the unique shape of the cyclopropyl group will determine its retention behavior. |

| Reactivity in Synthetic Transformations | Electronic descriptors (e.g., HOMO/LUMO energies), steric parameters. | The electron-donating nature of the cyclopropyl group can influence the reactivity of the carbinol center. |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The cyclopropylcarbinyl moiety is known for its fascinating and complex reactivity, primarily due to the ability of the cyclopropane ring to stabilize an adjacent positive charge. This leads to the formation of non-classical carbocations and a propensity for rearrangement reactions. Computational studies have been pivotal in elucidating the mechanisms of these transformations.

A key transformation of cyclopropyl carbinols is their reaction under acidic conditions, which typically proceeds through a cyclopropylcarbinyl cation intermediate. This cation is not a single structure but rather a set of rapidly equilibrating, delocalized structures, including the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. The outcome of the reaction depends on the specific structure of the substrate, the reaction conditions, and the nature of the nucleophile.

For this compound, acid-catalyzed reactions are expected to proceed via the corresponding secondary cyclopropylcarbinyl cation. Computational studies on similar systems can predict the relative energies of the possible cationic intermediates and the activation barriers for their interconversion and reaction with nucleophiles. This allows for a rationalization of the product distribution. For instance, the solvolysis of cyclopropylcarbinyl derivatives often leads to a mixture of rearranged products, and the ratios of these products can be predicted with a good degree of accuracy using computational methods. researchgate.net

Another important class of reactions is the stereospecific substitution at the chiral center. Theoretical studies can help to understand whether these reactions proceed via an SN1-like mechanism with the involvement of the cyclopropylcarbinyl cation, or an SN2-like mechanism with inversion of configuration. By calculating the energy profiles for both pathways, it is possible to predict which mechanism is more favorable under a given set of conditions. The stereochemical integrity of the reaction is of paramount importance for the synthetic utility of a chiral building block like this compound.

| Reaction Type | Mechanistic Insights from Computational Studies | Predicted Outcome for this compound |

| Acid-Catalyzed Rearrangement | Elucidation of the structure and relative stability of cyclopropylcarbinyl, cyclobutyl, and homoallyl cation intermediates. | Formation of a mixture of products, including rearranged alcohols and alkenes, with the product distribution depending on the reaction conditions. |

| Nucleophilic Substitution (Solvolysis) | Calculation of the energy profiles for SN1 and SN2 pathways, and the potential for rearrangement via carbocationic intermediates. researchgate.net | The mechanism is likely to have significant SN1 character due to the stabilizing effect of the cyclopropyl group, leading to potential racemization or rearrangement. |

| Oxidation of the Alcohol | Modeling of the transition states for different oxidizing agents to predict stereoselectivity. | The stereochemical outcome will depend on the steric hindrance around the carbinol center and the nature of the oxidant. |

| Directed Reactions | DFT studies can model the directing effect of the hydroxyl group in reactions such as cyclopropanation or epoxidation of an unsaturated analog. | The hydroxyl group is expected to be a powerful directing group, leading to high diastereoselectivity in appropriate reactions. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for the Enantioselective Synthesis of (1R)-1-Cyclopropylpropan-1-ol

The enantioselective synthesis of this compound is paramount to its application in stereospecific synthesis. Future research is intensely focused on discovering and optimizing novel catalytic systems that can provide high yields, exceptional enantioselectivity (ee), and diastereoselectivity (dr).

A significant area of development involves the use of metal-based catalysts. nih.gov For instance, one-pot procedures using MIB-based zinc catalysts have been shown to effectively generate allylic alkoxide intermediates, which then undergo in situ alkoxide-directed cyclopropanation to yield cyclopropyl (B3062369) alcohols with high enantio- and diastereoselectivities. nih.govfigshare.com Research is also advancing the use of chiral rhodium complexes for the asymmetric synthesis of cyclopropyl-bearing amino acids, a methodology that could be adapted for chiral alcohols. rsc.org The development of catalytic asymmetric Simmons-Smith reactions, a powerful method for generating cyclopropanes, remains a challenging but promising area of investigation. researchgate.net

| Catalytic System/Method | Key Features | Reported Selectivity | Potential for this compound Synthesis |

|---|---|---|---|

| MIB-Based Zinc Catalyst | One-pot procedure involving enantioselective C-C bond formation followed by in situ cyclopropanation. nih.govfigshare.com | 76–99% ee, >10:1 dr. nih.govfigshare.com | Highly promising due to its one-pot nature and high selectivity in producing related cyclopropyl alcohols. |

| Chiral Rhodium Complexes | Used for catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates. rsc.org | Up to 99.5:0.5 er. rsc.org | The principles and catalysts could be adapted for the asymmetric addition to aldehydes to form chiral alcohols. |

| Asymmetric Simmons-Smith Reaction | Involves catalytic asymmetric cyclopropanation of allylic alcohols. researchgate.net | Success has been limited but remains an attractive approach. researchgate.net | Further development of catalysts is needed to achieve high enantioselectivity for this specific target. |

| Lewis Acid Catalysis (e.g., MgI2/pyBOX) | Used for dynamic kinetic asymmetric transformation (DYKAT) of substituted cyclopropanes. snnu.edu.cn | High enantiopurity reported for tetrahydrofuran (B95107) derivatives from cyclopropane (B1198618) precursors. snnu.edu.cn | Applicable if a suitable racemic precursor to this compound can be synthesized for kinetic resolution. |

Integration of Flow Chemistry and Continuous Processing Approaches in its Synthesis

Flow chemistry, or continuous processing, is emerging as a transformative technology in chemical synthesis. Its application to the synthesis of this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. uc.pt

Future research will focus on developing fully integrated, multi-step continuous flow systems for the synthesis of this compound. This could involve the sequential combination of reactions, such as a Grignard reaction followed by an asymmetric reduction or a cyclopropanation reaction, all within a closed, automated system. The integration of in-line purification and real-time analytical techniques will further enhance process control and product quality.

| Parameter | Flow Chemistry | Batch Processing |

|---|---|---|

| Safety | Smaller reaction volumes at any given time reduce risks associated with exothermic reactions or hazardous reagents. uc.pt | Large volumes of reagents increase potential hazards. |

| Heat & Mass Transfer | High surface-area-to-volume ratio allows for superior heat and mass transfer, leading to better reaction control. uc.pt | Inefficient mixing and heat transfer can lead to hotspots and side reactions. |

| Scalability | Scaling up is achieved by running the process for a longer duration ("scaling out") rather than using larger reactors. nih.gov | Scaling up often requires significant redevelopment and re-optimization of reaction conditions. |

| Control & Reproducibility | Precise control over temperature, pressure, residence time, and stoichiometry leads to high reproducibility. uc.pt | Difficult to maintain uniform conditions, leading to potential variability between batches. |

| Automation | Easily integrated with automation for continuous production and in-line analysis. nih.gov | Automation is more complex and typically limited to discrete steps. |

Application of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction for this compound

The future in this area involves creating more sophisticated AI models that not only predict single-step reactions but also design entire multi-step synthetic routes with high accuracy. mit.edu Integrating these models with laboratory automation systems could lead to a closed-loop discovery and optimization process, significantly accelerating the development of efficient syntheses for this compound.

Exploration of New, Sustainable, and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy. Future research on this compound will prioritize the development of sustainable and economically viable routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biocatalysis, which employs enzymes to perform chemical transformations. chiralpedia.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. chiralpedia.com The development of an engineered enzyme capable of asymmetrically reducing a cyclopropyl ketone precursor could provide a highly sustainable route to this compound.

Other strategies include the use of atom-economical reactions that maximize the incorporation of starting material atoms into the final product. The development of catalytic routes that replace stoichiometric reagents is also a key goal. For example, replacing traditional reducing agents with catalytic transfer hydrogenation using benign hydrogen donors would represent a significant green advancement. The use of recyclable catalysts, such as the solid acid catalysts employed in flow chemistry, also contributes to the economic and environmental viability of the synthesis. mdpi.com

Expanding the Scope of Applications in Emerging Areas of Organic and Material Chemistry

The unique three-dimensional structure of the cyclopropyl group imparts specific conformational constraints and electronic properties to molecules. As a chiral building block, this compound is a valuable synthon for introducing this motif in a stereocontrolled manner.

Future research will explore the incorporation of this chiral fragment into novel pharmaceuticals and agrochemicals. The cyclopropyl group is a known bioisostere for other functionalities and can improve metabolic stability and binding affinity.

Beyond life sciences, there is growing interest in the application of chiral molecules in materials science. chiralpedia.com Chirality is being leveraged to create new nanomaterials with unique optical and electronic properties. chiralpedia.comnih.gov The this compound moiety could be incorporated into polymers or liquid crystals to induce specific chiral ordering, leading to materials with applications in chiral separations, asymmetric catalysis, and optoelectronics. chiralpedia.com Its use as a building block for chiral ligands in asymmetric catalysis is another area ripe for exploration, potentially leading to new catalysts for other important chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.